Tetratarget Pharmacological Fingerprint: Contilisant vs. ASS234 Across Six Molecular Targets
Contilisant is the only compound in its chemical series that simultaneously engages four distinct target classes (ChE, MAO, H3R, S1R) with balanced nanomolar-to-submicromolar potency [1]. Compared to its closest structural predecessor ASS234 — which also bears H3R and sigma receptor pharmacophores — Contilisant shows 7.8-fold higher H3R affinity (Ki 10.8 nM vs. 84.2 nM) [1]. Critically, Contilisant is a functionally confirmed S1R agonist (hS1R Ki = 65.2 nM), whereas ASS234's S1R functional activity is not classified as agonism in the primary literature [1]. This single-target functional difference has mechanistic implications for neuroprotection and cognitive rescue, as S1R agonism is independently linked to anti-apoptotic, neurotrophic, and pro-cognitive signaling [1].
| Evidence Dimension | Multi-target binding/inhibition profile (Ki/IC50) |
|---|---|
| Target Compound Data | hAChE IC50 = 0.53 μM; hBuChE IC50 = 1.69 μM; hMAO-A IC50 = 0.145 μM; hMAO-B IC50 = 0.078 μM; hH3R Ki = 10.8 nM; hS1R Ki = 65.2 nM (agonist) |
| Comparator Or Baseline | ASS234: hAChE IC50 = 0.81 μM; hBuChE IC50 = 1.82 μM; hMAO-A IC50 = 0.00027 μM (0.27 nM); hMAO-B IC50 = 0.120 μM; hH3R Ki = 84.2 nM; hS1R Ki = 2.82 nM (functional classification not specified) |
| Quantified Difference | H3R: Contilisant 7.8× more potent (10.8 vs. 84.2 nM); AChE: Contilisant 1.5× more potent (0.53 vs. 0.81 μM); MAO-B: Contilisant 1.5× more potent (0.078 vs. 0.120 μM); MAO-A: ASS234 537× more potent (0.27 nM vs. 145 nM); S1R: ASS234 23× higher affinity (2.82 vs. 65.2 nM) |
| Conditions | In vitro recombinant human enzyme/receptor assays (hAChE, hBuChE, hMAO-A, hMAO-B, hH3R binding, hS1R binding); S1R agonism confirmed by [35S]GTPγS functional assay [1] |
Why This Matters
Contilisant provides a balanced tetratarget engagement profile with functionally confirmed S1R agonism that is absent from ASS234's target repertoire; users seeking simultaneous H3R antagonism and S1R agonism within a single ChE/MAO-inhibitory scaffold should not substitute ASS234.
- [1] Bautista-Aguilera ÓM, Budni J, Mina F, Medeiros EB, Deuther-Conrad W, Entrena JM, Moraleda I, Iriepa I, López-Muñoz F, Marco-Contelles J. J Med Chem. 2018;61(15):6937-6943. View Source
